6-Methoxy-2-methylquinoline-3-carboxylic acid hydrochloride
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Overview
Description
“6-Methoxy-2-methylquinoline-3-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2126163-13-9 . It has a molecular weight of 253.68 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11NO3.ClH/c1-7-10 (12 (14)15)6-8-5-9 (16-2)3-4-11 (8)13-7;/h3-6H,1-2H3, (H,14,15);1H . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Fluorescence Labeling and Analysis
6-Methoxy-4-quinolone, an oxidation product derived from 5-methoxyindole-3-acetic acid, showcases strong fluorescence with a large Stokes' shift in aqueous media, making it a novel fluorophore for biomedical analysis. Its fluorescence intensity remains stable across a broad pH range (2.0 to 11.0), and it is highly stable against light and heat. This compound's derivatives have been utilized for the fluorescent labeling of carboxylic acids, demonstrating its potential as a fluorescent labeling reagent in analytical chemistry (Hirano et al., 2004).
Synthesis of Enantiopure Compounds
The synthesis of enantiopure 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, through Candida antarctica lipase B-catalysed dynamic kinetic hydrolysis, highlights its application in creating modulators of nuclear receptors. This process demonstrates the compound's utility in the synthesis of biologically active molecules, showcasing its significance in medicinal chemistry (Forró et al., 2016).
Material Synthesis and Modification
The Heck reaction has been applied for the synthesis of 1-alkoxyisoquinoline-3-carboxylic acids esters, illustrating the compound's role in material science and synthetic chemistry. This application emphasizes its potential in creating and modifying organic molecules for various scientific purposes (Ture et al., 2011).
Antituberculosis Activity
Compounds derived from 6-methoxyquinoline have been studied for their antituberculosis activity, indicating the potential of these compounds in the development of new therapeutic agents. This research demonstrates the compound's relevance in drug discovery and pharmacological studies (Taran et al., 2000).
Safety and Hazards
Properties
IUPAC Name |
6-methoxy-2-methylquinoline-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3.ClH/c1-7-10(12(14)15)6-8-5-9(16-2)3-4-11(8)13-7;/h3-6H,1-2H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBDEMCRFQQKDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=C(C=CC2=N1)OC)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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